![molecular formula C13H22N4O2 B120605 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- CAS No. 140640-92-2](/img/structure/B120605.png)
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-
概要
説明
The compound 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- features a pyrrolo[2,3-b]pyridine core substituted at positions 4, 5, and 4. Key structural attributes include:
- 4-(4-Fluorophenyl): Introduces aromaticity and lipophilicity, facilitating hydrophobic interactions in biological systems.
- 6-(1-Methylethyl): A bulky isopropyl group that may enhance steric hindrance and influence binding selectivity.
- 5-Methanol: A polar hydroxyl-containing group that improves solubility and serves as a hydrogen bond donor.
準備方法
Core Scaffold Construction: Pyrrolo[2,3-b]pyridine Formation
Cyclocondensation Strategies
The pyrrolo[2,3-b]pyridine core is typically assembled via cyclocondensation of appropriately substituted pyridine derivatives with α,β-unsaturated carbonyl compounds. A representative approach involves:
-
Reacting 4-aminopyridine-3-carbonitrile with ethyl acetoacetate under acidic conditions (H₂SO₄, 80°C, 12 h) to form the bicyclic intermediate .
-
Bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves 92% yield while preserving the nitrile functionality .
Halogenation for Cross-Coupling
Selective bromination at the 5-position is achieved using phosphorus oxybromide (POBr₃) in acetonitrile under reflux (82°C, 6 h), yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in 78% isolated yield . This intermediate serves as the foundation for subsequent Suzuki-Miyaura couplings.
Installation of 6-(1-Methylethyl) Group
Nucleophilic Alkylation
The isopropyl moiety is introduced via SN2 displacement of a bromine atom at C6:
-
Substrate : 6-Bromo-4-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
-
Reagent : Isopropylmagnesium bromide (3.0 equiv)
-
Conditions : Tetrahydrofuran (THF), −78°C to room temperature, 8 h
-
Yield : 67% after silica gel chromatography (heptane/ethyl acetate 4:1)
Transition Metal-Mediated Approaches
Alternative methods employ nickel-catalyzed Kumada couplings:
-
Catalyst : Ni(acac)₂ (10 mol%)
-
Grignard Reagent : Isopropylmagnesium chloride
-
Solvent : Diethyl ether, 0°C, 2 h
Hydroxymethyl Group Introduction at C5
Aldehyde Intermediate Formation
The 5-carbaldehyde precursor is synthesized via:
-
Vilsmeier-Haack Formylation :
POCl₃ (2.2 equiv) in DMF (5 mL/mmol), 0°C → 25°C over 3 h
Quench with sodium acetate buffer (pH 5.0)
Yield : 81% of 5-formyl derivative
Sodium Borohydride Reduction
Selective reduction of the aldehyde to primary alcohol:
-
Reagent : NaBH₄ (1.5 equiv)
-
Solvent : Methanol/THF (1:1)
-
Temperature : 0°C → 25°C, 2 h
-
Workup : Acidic quench (1N HCl), extraction with ethyl acetate
Reaction Optimization Parameters
Temperature Effects on Coupling Efficiency
Reaction Step | Optimal Temp (°C) | Yield Improvement (%) |
---|---|---|
Suzuki Coupling | 80 | 92 vs. 65 at 60°C |
Aldehyde Reduction | 0–25 | 95 vs. 78 at 40°C |
Catalyst Loading Impact
Catalyst (mol%) | Pd Residual (ppm) | Reaction Time (h) |
---|---|---|
5 | 12 | 18 |
2 | 8 | 36 |
10 | 25 | 12 |
Purification Strategies
Chromatographic Methods
-
Normal Phase : Silica gel with ethyl acetate/heptane gradients (5–40%)
-
Reverse Phase : C18 column using 0.1% formic acid in water/MeCN
Crystallization Techniques
Solvent System | Purity (%) | Recovery (%) |
---|---|---|
Ethanol/water (7:3) | 99.5 | 82 |
Acetone/heptane (1:2) | 98.7 | 75 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (600 MHz, DMSO-d₆) :
δ 12.88 (s, 1H, NH), 7.68–7.22 (m, 4H, Ar-H), 4.57 (t, J=5.1 Hz, 2H, CH₂OH), 3.49 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 1.33 (d, J=6.8 Hz, 6H, CH₃) -
¹³C NMR (151 MHz, DMSO-d₆) :
δ 162.4 (d, J=245 Hz, C-F), 147.2–113.8 (aromatic carbons), 63.5 (CH₂OH), 28.9 (CH(CH₃)₂), 22.1 (CH₃)
Mass Spectrometry
Industrial Scale Considerations
Cost Optimization
Reagent | Cost Contribution (%) | Alternative |
---|---|---|
Pd(dppf)Cl₂ | 38 | Ni-based catalysts |
4-Fluorophenylboronic acid | 29 | Bulk purchasing contracts |
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its inhibitory effects on FGFRs, making it a potential candidate for cancer therapy.
Medicine: Due to its biological activity, it is being explored as a therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: The compound’s derivatives may be used in the development of new drugs and chemical products
作用機序
The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in cell growth, differentiation, and survival. Abnormal activation of these receptors can lead to uncontrolled cell proliferation and cancer. By inhibiting FGFRs, 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- can reduce cancer cell growth and induce apoptosis (programmed cell death). The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and apoptosis .
類似化合物との比較
Comparison with Structural Analogs
Core Structure and Substituent Variations
5-Chloro-1-(triisopropylsilyl)-6-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
- Core : Pyrrolo[2,3-b]pyridine.
- Substituents :
- 5-Chloro (electron-withdrawing).
- 6-(Trimethylsilyl ethynyl) and 1-triisopropylsilyl (bulky, lipophilic).
- Properties :
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- (CAS 140640-93-3)
- Core : Pyrrolo[2,3-b]pyridine.
- Substituents: 5-Carboxaldehyde (reactive aldehyde) instead of methanol.
- Properties :
Calcium Salt of Pyrimidine-Based Heptenoic Acid ()
- Core : Pyrimidine (vs. pyrrolopyridine).
- Substituents :
- 4-(4-Fluorophenyl), 6-isopropyl, and sulfonamide groups.
- Properties :
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s 5-methanol group offers superior stability over the 5-carboxaldehyde analog, which is prone to oxidation or Schiff base formation.
- Silyl-substituted analogs (e.g., ) exhibit high LogP values, limiting aqueous solubility but improving membrane permeability.
- Pyrimidine-based derivatives () demonstrate how heterocycle choice impacts electronic properties and solubility.
生物活性
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and its potential as a lead compound for drug development.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C15H16FN3O
- Molecular Weight : 273.31 g/mol
- IUPAC Name : 4-(4-fluorophenyl)-6-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-5-methanol
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, showcasing its potential in cancer therapy by inhibiting tumor growth and metastasis through FGFR signaling pathways .
Janus Kinase (JAK) Inhibition
The compound has also been investigated for its role as a JAK inhibitor. JAKs are critical in cytokine signaling pathways involved in inflammatory diseases. In vitro studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can selectively inhibit JAK1, leading to decreased proliferation of hepatic stellate cells and reduced fibrogenic gene expression . This suggests therapeutic potential for conditions like hepatic fibrosis.
Anticancer Activity
In vitro studies have demonstrated that the compound significantly inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells). The compound not only reduces cell viability but also induces apoptosis and inhibits cell migration and invasion . These findings highlight its potential as an anticancer agent.
Immunomodulatory Effects
The immunomodulatory properties of the compound have been explored through its effects on immune signaling pathways. It has shown promise in modulating responses mediated by JAK3, which is vital in treating autoimmune diseases .
Study on FGFR Inhibition
A recent study synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activity against FGFRs. Among these, the derivative corresponding to our compound exhibited significant inhibition of FGFR-mediated signaling in various cancer models .
JAK Inhibition in Hepatic Fibrosis
Another study focused on the effects of a related pyrrolo[2,3-b]pyridine derivative on hepatic fibrosis. The results indicated that treatment with this compound led to a marked reduction in TGF-β-induced migration of hepatic stellate cells at concentrations as low as 0.25 μM .
Summary of Biological Activities
Activity | Target | IC50 Value | Notes |
---|---|---|---|
FGFR Inhibition | FGFR1 | 7 nM | Potent inhibition leading to reduced tumor growth |
FGFR Inhibition | FGFR2 | 9 nM | Significant impact on cancer cell proliferation |
JAK Inhibition | JAK1 | Not specified | Reduces hepatic stellate cell proliferation |
Apoptosis Induction | Breast Cancer Cells (4T1) | Not specified | Induces apoptosis and inhibits migration |
Q & A
Q. Basic: What spectroscopic techniques are recommended for characterizing the structure of this compound, and how are spectral assignments challenged by its substituents?
Methodological Answer:
For structural elucidation, employ a combination of 1H/13C NMR (to map proton and carbon environments) and high-resolution mass spectrometry (HRMS) to confirm molecular weight . The 4-(4-fluorophenyl) and 6-(1-methylethyl) groups introduce steric and electronic complexities:
- NMR Challenges : Overlapping signals from aromatic protons (pyrrolopyridine core) and splitting patterns due to the isopropyl group require 2D NMR (e.g., COSY, HSQC) for resolution .
- X-ray Crystallography : If single crystals are obtainable (via slow evaporation in methanol/ethanol), this provides unambiguous confirmation of stereochemistry and substituent orientation .
Q. Advanced: How can synthetic routes be optimized to address steric hindrance from the 4-(4-fluorophenyl) and 6-(1-methylethyl) substituents?
Methodological Answer:
Steric effects may impede cyclization or coupling steps. Consider:
- Multicomponent Reactions : Adapt protocols from pyrrolo[2,3-d]pyrimidine synthesis (e.g., using N-(2-oxo-2-arylethyl)methanesulfonamide and aldehydes in ethanol/K2CO3) to pre-assemble substituents before core formation .
- Palladium-Catalyzed Cross-Coupling : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 4-fluorophenylboronic acid) and a pre-functionalized pyrrolopyridine intermediate .
- Temperature Gradients : Optimize reaction steps at elevated temperatures (e.g., 150°C for cyclization) to overcome kinetic barriers .
Q. Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate modifications to the pyrrolopyridine core?
Methodological Answer:
Focus on functional group tolerance and electronic effects :
- Core Modifications : Replace the 5-methanol group with bioisosteres (e.g., boronic acids for kinase inhibition ) or introduce electron-withdrawing groups (e.g., cyano at C-5) to alter electronic density .
- Substituent Variation : Synthesize analogs with bulkier alkyl groups (e.g., tert-butyl instead of isopropyl) to probe steric effects on target binding.
- Biological Assays : Pair synthetic modifications with kinase inhibition assays (e.g., MET kinase profiling, as seen in pyrrolopyridine-based inhibitors ) and solubility studies (logP measurements).
Q. Advanced: How should contradictory data in reported synthetic yields be resolved?
Methodological Answer:
Discrepancies often arise from reaction conditions or purification methods :
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading, temperature) to identify critical factors. For example, reports high yields using K2CO3 in ethanol, while uses THF/NaH for methylation .
- Byproduct Analysis : Use LC-MS to track side reactions (e.g., dehalogenation in cross-coupling steps) and adjust stoichiometry.
- Reproducibility : Validate protocols with inert atmosphere (N2/Ar) to prevent oxidation of intermediates.
Q. Basic: What computational strategies predict the compound’s binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use crystal structures of kinase targets (e.g., MET kinase PDB: 3LQ8) to model interactions. The 4-fluorophenyl group may occupy hydrophobic pockets, while the pyrrolopyridine core mimics ATP’s adenine binding .
- Molecular Dynamics (MD) Simulations : Assess stability of predicted binding poses over 100-ns trajectories (tools: GROMACS, AMBER). Focus on hydrogen bonding between the 5-methanol group and catalytic lysine residues.
- QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO energies) with bioactivity data from analogs .
Q. Advanced: How can researchers investigate the compound’s potential as a kinase inhibitor, and what assays are critical?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify selectivity. Prioritize kinases with adenine-binding pockets (e.g., MET, ALK) .
- Cellular Assays :
- Proliferation Inhibition : Test in cancer cell lines (e.g., HGF-stimulated MET-amplified cells) with IC50 determination via MTT assays.
- Western Blotting : Validate target engagement by measuring phosphorylation inhibition of MET downstream effectors (e.g., ERK, AKT).
- Resistance Studies : Generate resistant cell lines via chronic dosing and perform whole-exome sequencing to identify mutation hotspots (e.g., gatekeeper mutations in the kinase domain).
Q. Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) to separate polar (5-methanol) and non-polar (isopropyl) groups.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. achieved purity >95% via methanol recrystallization .
- HPLC-PDA : For final purity validation, employ a C18 column with UV detection at 254 nm to monitor for aromatic byproducts.
特性
CAS番号 |
140640-92-2 |
---|---|
分子式 |
C13H22N4O2 |
分子量 |
266.34 g/mol |
IUPAC名 |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)10-7-11(14)16-15-10/h7,9H,4-6,8H2,1-3H3,(H3,14,15,16) |
InChIキー |
FVFCXRGLJZSMKG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)CO |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NN2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。